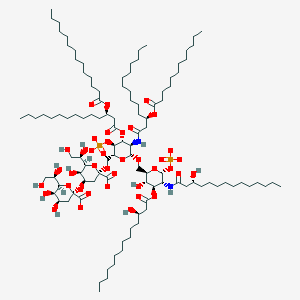

(Kdo)2-lipid A(6-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

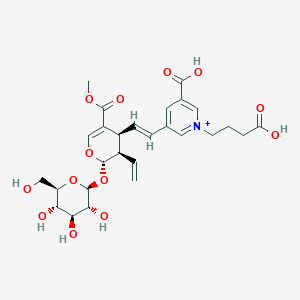

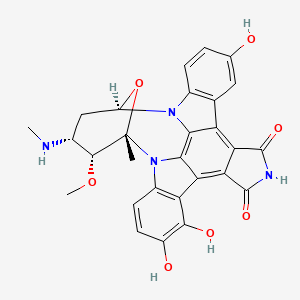

(Kdo)2-lipid A(6-) (E. coli) is a carbohydrate acid derivative anion that is the hexa-anion of Kdo2-lipid A arising from deprotonation of both the carboxyl and phosphate functions. It is a carbohydrate acid derivative anion, a dicarboxylic acid dianion and an anionic phospholipid. It is a conjugate base of a (Kdo)2-lipid A (E. coli).

Applications De Recherche Scientifique

Activation of Macrophages

(Kdo)2-Lipid A(6-) has been identified as a key component in activating macrophages via the Toll-like receptor 4 (TLR-4). The LIPID MAPS Consortium utilized Kdo2-Lipid A to study the lipid profiles of macrophages activated by endotoxin, aiming to understand changes in cellular metabolism and develop dynamic lipid networks (Raetz et al., 2006).

Immunopharmacological Activities

Research has compared the immunopharmacological activities of Kdo2-lipid A analogs, revealing insights into their roles in mitogenicity, adjuvanticity, and mediator induction. This highlights the potential of Kdo2-lipid A in therapeutic applications, particularly in the context of immune response modulation (Kumazawa et al., 1989).

Biosynthesis and Cell Viability

Kdo(2)-lipid A plays a critical role in Gram-negative bacterial survival and interaction with host organisms. Studies have focused on the biosynthesis pathways and the interchangeability of domains in Kdo transferases, providing valuable insights into bacterial survival mechanisms (Chung & Raetz, 2010).

Lipidomic Response in Macrophages

The lipidomic response of murine macrophages to Kdo2-lipid A has been studied, revealing immediate responses in fatty acid metabolism and delayed responses in sphingolipid and sterol biosynthesis. This research contributes to understanding the broader impact of Kdo2-lipid A on cellular lipid metabolism and immune responses (Dennis et al., 2010).

Lipid A Precursor Studies

Investigations into the biosynthesis of lipid A, a component of lipopolysaccharides in bacteria, have revealed the role of Kdo2-lipid A as an intermediate in this process. Such studies enhance understanding of bacterial cell wall composition and potential targets for antibacterial agents (Walenga & Osborn, 1980).

Modulation of Bacterial Virulence

Research indicates that many bacteria can modify the structure of their Kdo2-lipid A, which serves as a strategy to modulate bacterial virulence and adapt to different environments, as well as to avoid recognition by mammalian immune systems. This understanding opens avenues for immunopharmacological exploitation, such as the development of novel antibiotics and vaccine adjuvants (Wang, Quinn, & Yan, 2014).

Propriétés

Nom du produit |

(Kdo)2-lipid A(6-) |

|---|---|

Formule moléculaire |

C110H196N2O39P2-6 |

Poids moléculaire |

2232.7 g/mol |

Nom IUPAC |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-3-phosphonatooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/p-6/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1 |

Clé InChI |

DIXUKJUHGLIZGU-OIPVZEHTSA-H |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OCC4C(C(C(C(O4)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B1263924.png)

![2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside](/img/structure/B1263926.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide](/img/structure/B1263939.png)

![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)